molecular formula C23H27NO3 B12599012 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-28-2

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide

Cat. No.: B12599012
CAS No.: 644979-28-2
M. Wt: 365.5 g/mol
InChI Key: RHLMWTZSQQBDPB-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a synthetic benzamide derivative characterized by a substituted benzamide core linked to a cyclohexyl group functionalized with a 4-methylbenzoyl moiety. Its structure features a methoxy group at the 3-position and a methyl group at the 2-position of the benzamide ring, distinguishing it from other opioid-like benzamides.

Properties

CAS No.

644979-28-2

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide

InChI

InChI=1S/C23H27NO3/c1-16-10-12-18(13-11-16)21(25)23(14-5-4-6-15-23)24-22(26)19-8-7-9-20(27-3)17(19)2/h7-13H,4-6,14-15H2,1-3H3,(H,24,26)

InChI Key

RHLMWTZSQQBDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methoxy-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with cyclohexylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of the carbonyl group can produce an amine derivative.

Scientific Research Applications

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence its overall conformation and stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common scaffold with several benzamide derivatives, differing primarily in substituent patterns on the benzamide and cyclohexyl groups. Key structural analogs and their variations are summarized in Table 1.

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituents Cyclohexyl Substituents Key Features
Target Compound 3-methoxy, 2-methyl 1-(4-methylbenzoyl) Electron-donating methoxy group; potential reduced receptor affinity
AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) 3,4-dichloro 1-(dimethylamino)methyl Strong electron-withdrawing Cl groups; high opioid affinity
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-dichloro 2-(dimethylamino), N-methyl Dual chloro groups; enhanced lipophilicity and potency
4d (N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide) 4-trifluoromethyl 1-(dimethylamino)methyl, N-methyl CF3 group increases metabolic stability
3Y1 (2-amino-4-bromo-N-{1-[(cyanomethyl)carbamoyl]cyclohexyl}benzamide) 2-amino, 4-bromo 1-(cyanomethylcarbamoyl) Bromo substituent and amine group; potential imaging applications

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy and methyl groups are electron-donating, likely reducing opioid receptor affinity compared to chloro-substituted analogs like AH-7921 and U-47700, which exhibit stronger receptor binding due to electron-withdrawing effects .
  • Cyclohexyl Modifications: The 4-methylbenzoyl group on the cyclohexyl ring may sterically hinder receptor interactions compared to dimethylamino groups in AH-7921, which facilitate hydrogen bonding .

Pharmacological Activity

  • Their 3,4-dichloro substituents enhance receptor binding, whereas the target compound’s methoxy group may diminish this interaction.
  • Fluorinated Analogs (e.g., 5a, 4d): Fluorine and trifluoromethyl groups improve metabolic stability and blood-brain barrier penetration, as seen in compound 4d . The target compound lacks such modifications, suggesting shorter half-life.

Biological Activity

3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a compound that has garnered attention for its potential biological activity, particularly in the context of antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C19H25N2O2
  • Molecular Weight : 315.42 g/mol

The structural components suggest potential interactions with biological targets due to the presence of methoxy and benzamide moieties, which are commonly found in bioactive compounds.

Antiviral Properties

Research indicates that derivatives of benzamide, including compounds similar to this compound, exhibit broad-spectrum antiviral effects. Notably, studies have shown that N-phenylbenzamide derivatives can increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication, particularly in Hepatitis B virus (HBV) models .

Key Findings :

  • In Vitro Studies : Compounds similar to this compound have been tested against HBV and demonstrated significant antiviral activity.
  • Mechanism of Action : The primary mechanism appears to involve the enhancement of A3G levels, which contributes to the inhibition of viral replication .

Case Studies

  • Hepatitis B Virus (HBV) Inhibition :
    • A study synthesized a derivative (IMB-0523) and evaluated its anti-HBV activity both in vitro and in vivo. The results indicated that this compound effectively inhibited both wild-type and drug-resistant strains of HBV .
    • The acute toxicity and pharmacokinetic profiles were also assessed in animal models, showing promising safety profiles alongside antiviral efficacy.
  • Broad-Spectrum Antiviral Effects :
    • Another investigation revealed that related compounds exerted antiviral effects against HIV-1 and HCV by modulating host cellular mechanisms, further supporting the versatility of benzamide derivatives in combating viral infections .

Data Tables

Property Value
Molecular Weight315.42 g/mol
Antiviral ActivityYes (against HBV, HIV-1, HCV)
MechanismA3G Level Enhancement
Toxicity ProfileLow (in preliminary studies)

Research Implications

The findings surrounding this compound highlight its potential as a lead compound for developing new antiviral agents. The ability to enhance A3G levels suggests a novel mechanism for combating viral infections, particularly in cases where existing treatments are ineffective due to resistance.

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